2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
This compound is a benzothiazole derivative featuring a methylamino linkage to an ethanone group, which is further connected to a 6-methoxy-substituted 3,4-dihydroisoquinoline scaffold. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The 6-methoxy group on the dihydroisoquinoline may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-22(20-21-17-5-3-4-6-18(17)26-20)13-19(24)23-10-9-14-11-16(25-2)8-7-15(14)12-23/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLLEZXVZMRKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=C(C1)C=CC(=C2)OC)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of the benzo[d]thiazole and isoquinoline moieties. The specific synthetic route can vary, but it generally includes:
- Formation of the benzo[d]thiazole : This can be achieved through condensation reactions involving appropriate thioketones and amines.
- Synthesis of the isoquinoline derivative : This often involves cyclization reactions of substituted phenyl derivatives.
- Final coupling : The final product is formed by coupling the two moieties through an amine linkage.
Antiviral Activity
Research has shown that derivatives of benzo[d]thiazole exhibit significant antiviral properties, particularly against HIV. A study reported that compounds with similar structures demonstrated moderate to potent anti-HIV activity, with effective concentrations (EC50) ranging from >7 μg/ml to <100 μg/ml . The specific compound may share similar mechanisms, potentially inhibiting viral replication or entry into host cells.
Anticancer Properties
The compound's structure suggests potential anticancer activity. A related study indicated that benzothiazole derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.096 μM against EGFR inhibition in MCF-7 breast cancer cells . This highlights the potential for developing targeted cancer therapies based on this compound's structure.
Antimicrobial Activity
Benzothiazole derivatives have been noted for their antibacterial and antifungal properties. A recent investigation found that compounds within this class exhibited minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens . This suggests that the compound may also possess broad-spectrum antimicrobial activity.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act by inhibiting key enzymes involved in viral replication or cancer cell proliferation.
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
- Direct Interaction with Nucleic Acids : Some studies suggest that compounds with similar structures can interact directly with DNA or RNA, leading to inhibition of replication.
Study 1: Anti-HIV Activity
In a study evaluating a series of benzothiazole derivatives for anti-HIV activity, one compound was identified with an EC50 value of <7 μg/ml against wild-type HIV-1 . This indicates a promising avenue for further research into the efficacy of similar compounds.
Study 2: Anticancer Activity
A comparative analysis revealed that several benzothiazole-containing compounds exhibited significant anticancer properties across different cell lines. Notably, one derivative showed an IC50 value of 0.096 μM against EGFR in MCF-7 cells . Such findings underscore the potential therapeutic applications of these compounds in oncology.
Study 3: Antimicrobial Efficacy
Research highlighted the antimicrobial properties of benzothiazole derivatives, demonstrating effectiveness against both bacterial and fungal strains. The minimal inhibition concentration was found to be as low as 50 μg/mL for certain compounds , indicating strong potential for development as antimicrobial agents.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its anti-tubercular properties through various synthetic pathways and biological assays.
Case Studies
A study conducted by Shaikh et al. synthesized several benzothiazole derivatives, including variants of the compound discussed here. These derivatives were tested against Mtb, revealing significant inhibitory concentrations (IC50 values) that suggest strong anti-tubercular activity compared to standard drugs .
| Compound | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | 7.7 ± 0.8 | 0.08 | 98 |
| Reference Drug (INH) | 0.2 | — | — |
Synthesis and Structural Modifications
The synthesis of this compound involves multiple steps, including Knoevenagel condensation and molecular hybridization techniques. Researchers have explored various synthetic pathways to optimize yield and bioactivity, demonstrating the versatility of benzothiazole derivatives in medicinal chemistry .
Synthetic Pathways
The synthesis typically begins with the formation of intermediate compounds through reactions involving thiazolidine derivatives and various aromatic aldehydes. Subsequent reactions lead to the formation of the target compound, showcasing the effectiveness of one-pot multicomponent reactions in generating complex structures efficiently .
Other Biological Activities
Beyond anti-tubercular properties, benzothiazole derivatives are being investigated for other therapeutic potentials, including:
- Anticancer Activity : Some studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The broad-spectrum antimicrobial activity of benzothiazoles has been documented, indicating their potential use in treating infections caused by resistant strains of bacteria and fungi.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Benzothiazole Moieties
- 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 1396807-39-8) Structural Difference: Chlorine substitution at the 4-position of the benzothiazole ring. Impact: The electron-withdrawing Cl group may alter electronic properties and binding affinity compared to the unsubstituted benzothiazole in the target compound. Molecular weight (371.9 vs.
- 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421442-26-3) Structural Difference: Replacement of the methylamino linker with a thioether and incorporation of a pyrrolidinyl-thiazepane group. Impact: Increased molecular complexity (C19H25N3OS3 vs. C19H19N3O2S for the target compound) likely affects solubility and target selectivity. The thioether may enhance metabolic stability .
Analogues with Modified Dihydroisoquinoline Substituents
- (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (Compound 4e) Structural Difference: Methanone core instead of ethanone, with a propoxy linker to a second dihydroisoquinoline. Impact: The extended linker may improve multivalent interactions, as seen in multitarget ligands targeting neurological disorders .
- Can159 (CD44 Antagonist) Structural Difference: Tetrazole and indole groups replace the benzothiazole-ethanone moiety. Impact: Retains the dihydroisoquinoline scaffold, critical for CD44 binding. Demonstrates the importance of this group in protein stabilization and antagonist activity .
Compounds with Alternative Heterocyclic Systems
- 2-{2-(3,4-Dichlorophenyl)-2-oxoethylamino}thiazol-4(5H)-one Structural Difference: Incorporates a thiazol-4(5H)-one ring instead of dihydroisoquinoline. Impact: Retains the benzothiazole-amino-ethanone motif but shifts activity toward aromatase inhibition, as seen in similar derivatives .
- 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS 21222-61-7) Structural Difference: Lacks the dihydroisoquinoline group, simplifying the scaffold.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications | Reference |
|---|---|---|---|---|---|
| Target Compound | C19H19N3O2S | ~368 | 6-methoxy dihydroisoquinoline, benzothiazole | Multitarget therapies | N/A |
| 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(dihydroisoquinolin-2-yl)ethanone | C19H18ClN3OS | 371.9 | 4-Cl substitution on benzothiazole | Enhanced binding affinity | |
| Compound 4e (Dihydroisoquinoline-methanone) | C28H26N2O2S | 454.6 | Propoxy linker, dual dihydroisoquinoline | Neurological multitarget ligands | |
| Can159 (CD44 Antagonist) | C20H21N5O | 363.4 | Tetrazole-indole, dihydroisoquinoline | CD44-mediated cancer therapy | |
| 2-{2-(3,4-Dichlorophenyl)-2-oxoethylamino}thiazol-4-one | C19H14Cl2N4O2S2 | 477.4 | Thiazol-4-one ring, dichlorophenyl | Aromatase inhibition |
Key Findings and Implications
Substituent Effects: Chlorine or methoxy groups on the benzothiazole or dihydroisoquinoline rings modulate electronic properties and lipophilicity, impacting target engagement .
Linker Flexibility: Ethanone vs. methanone cores or thioether linkers influence conformational flexibility and metabolic stability .
Scaffold Diversity: Replacement of dihydroisoquinoline with thiazol-4-one shifts biological activity toward enzyme inhibition, highlighting scaffold-dependent selectivity .
Multitarget Potential: Compounds like 4e and Can159 demonstrate the utility of hybrid structures in addressing complex diseases through polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
